molecular formula C7H15ClN2O B13043380 (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride

Cat. No.: B13043380
M. Wt: 178.66 g/mol
InChI Key: KZAARVOMJFVMAJ-UOERWJHTSA-N
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Description

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride is a complex organic compound with a unique structure that includes a pyrrolo-oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride typically involves the use of α-amino ketones and O-acyl oximes. A notable method includes a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components, combined with a copper catalyst to drive the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could result in various reduced forms of the compound.

Scientific Research Applications

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound may be used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo-oxazine derivatives and related heterocyclic compounds. Examples include trifluorotoluene and other fluorinated organic compounds .

Uniqueness

What sets (4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride apart is its specific stereochemistry and the presence of the hydrochloride group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

(4aS,7aR)-4-methyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-9-2-3-10-7-5-8-4-6(7)9;/h6-8H,2-5H2,1H3;1H/t6-,7+;/m0./s1

InChI Key

KZAARVOMJFVMAJ-UOERWJHTSA-N

Isomeric SMILES

CN1CCO[C@H]2[C@@H]1CNC2.Cl

Canonical SMILES

CN1CCOC2C1CNC2.Cl

Origin of Product

United States

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